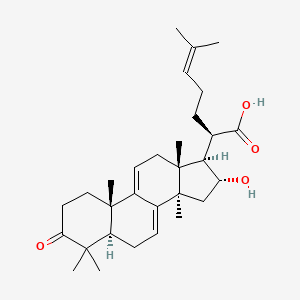
Isatropolone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isatropolone A is a non-benzenoid aromatic compound produced by the bacterium Streptomyces sp CPCC 204095This compound has garnered significant attention due to its potent activity against Leishmania donovani, a parasite responsible for leishmaniasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The biosynthesis of Isatropolone A involves a series of enzymatic reactions regulated by specific genes within the Streptomyces sp. CPCC 204095. The key regulators, IsaF and IsaJ, play crucial roles in orchestrating the transcription of the gene cluster essential for isatropolone biosynthesis. IsaF acts as a pathway-specific activator, while IsaJ upregulates the expression of the cytochrome P450 monooxygenase IsaS, which is vital for the yield and proportion of this compound .
Industrial Production Methods
Industrial production of this compound has been optimized through genetic modifications and fermentation techniques. By overexpressing IsaF and optimizing fermentation parameters, researchers have achieved a maximum yield of 980.8 mg/L of this compound in small-scale solid-state fermentation .
Chemical Reactions Analysis
Types of Reactions
Isatropolone A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by specific reagents and conditions.
Common Reagents and Conditions
Reduction: Specific reducing agents are used to convert this compound into its reduced forms.
Substitution: Various nucleophiles can substitute functional groups in this compound under appropriate conditions.
Major Products
The major products formed from these reactions include derivatives of this compound with modified functional groups, which can exhibit different biological activities.
Scientific Research Applications
Isatropolone A has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying non-benzenoid aromatic compounds and their unique properties.
Biology: this compound is used to investigate the biosynthetic pathways of tropolones and their regulatory mechanisms.
Mechanism of Action
Isatropolone A exerts its effects by targeting specific molecular pathways. It induces autophagy in human HepG2 cells, a process that involves the degradation and recycling of cellular components. The compound’s activity against Leishmania donovani is comparable to that of miltefosine, the only oral drug currently available for treating leishmaniasis .
Comparison with Similar Compounds
Isatropolone A is structurally similar to other tropolones, such as Isatropolone C, rubrolones, and rubterolones. These compounds share a seven-membered tropolone ring but differ in their functional groups and biological activities. This compound is unique due to its potent anti-leishmaniasis activity and its specific regulatory mechanisms involving IsaF and IsaJ .
List of Similar Compounds
- Isatropolone C
- Rubrolones
- Rubterolones
Conclusion
This compound is a fascinating compound with significant potential in various scientific fields. Its unique structure, potent biological activities, and complex biosynthetic pathways make it a valuable subject for further research and development.
Properties
Molecular Formula |
C24H24O9 |
|---|---|
Molecular Weight |
456.4 g/mol |
IUPAC Name |
(4S,6R,7S,8R,9R)-15-butanoyl-8,9-dihydroxy-7-methoxy-6,18-dimethyl-3,5,19-trioxapentacyclo[11.6.1.02,10.04,9.016,20]icosa-1(20),2(10),12,15,17-pentaene-11,14-dione |
InChI |
InChI=1S/C24H24O9/c1-5-6-13(25)16-11-7-9(2)31-20-15(11)12(18(16)27)8-14(26)17-21(20)33-23-24(17,29)22(28)19(30-4)10(3)32-23/h7-8,10,19,22-23,28-29H,5-6H2,1-4H3/t10-,19-,22-,23+,24-/m1/s1 |
InChI Key |
GPTONKSPQNETHU-JFTNPKFKSA-N |
Isomeric SMILES |
CCCC(=O)C1=C2C=C(OC3=C2C(=CC(=O)C4=C3O[C@H]5[C@@]4([C@@H]([C@@H]([C@H](O5)C)OC)O)O)C1=O)C |
Canonical SMILES |
CCCC(=O)C1=C2C=C(OC3=C2C(=CC(=O)C4=C3OC5C4(C(C(C(O5)C)OC)O)O)C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


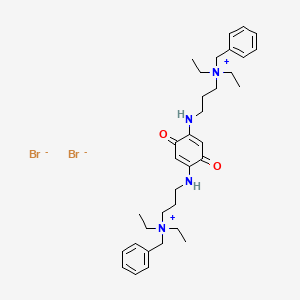


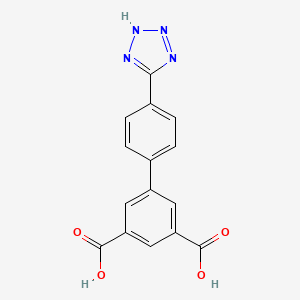

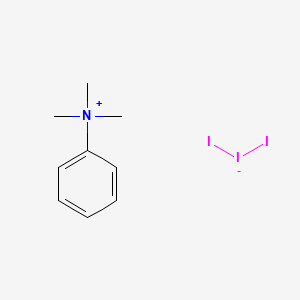

![2-[(3S,6S,12S,15E,18S,21E,24S,31S)-3,18-bis(2-amino-2-oxoethyl)-28-dodecan-2-yl-15,21-di(ethylidene)-27-hydroxy-6-[(1R)-1-hydroxyethyl]-4,9-dimethyl-2,5,8,11,14,17,20,23,26,30-decaoxo-24-propan-2-yl-1,4,7,10,13,16,19,22,25,29-decazabicyclo[29.3.0]tetratriacontan-12-yl]acetamide](/img/structure/B11929210.png)

![2-Amino-2-[2-[4-[4-(2-propyl-1,3-oxazol-4-yl)phenyl]phenyl]ethyl]propane-1,3-diol](/img/structure/B11929217.png)
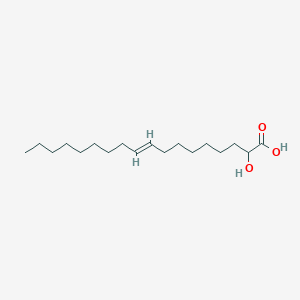
![2-[2-[2-[2-[2-[5-[1-[2-[2-[2-(2-Methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindol-1-yl]ethoxy]ethoxy]ethoxy]ethanamine;chloride](/img/structure/B11929225.png)

